1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
The compound 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a pyrazole-based heterocyclic molecule featuring a 4-membered azetidine ring substituted with a 3,4-dimethoxybenzoyl group and a methylpyrazole moiety. Its molecular formula is C₁₇H₂₁N₃O₃ (molecular weight: 315.15 g/mol). Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their diverse bioactivities, such as antimicrobial and kinase-inhibitory properties .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-4-5-15(22-2)16(6-14)23-3/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFHJANHGWFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine and pyrazole precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key Observations:
Azetidine vs.
Substituent Effects: The 3,4-dimethoxybenzoyl group in the target compound increases lipophilicity compared to the polar carboxylic acid groups in , which may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity :
- ’s compound demonstrates potent antimicrobial activity (MIC: 1.56 µg/mL) due to its polar substituents, suggesting that the target compound’s dimethoxy groups might similarly enhance activity against gram-negative pathogens if optimized .
- highlights pyrazole esters as intermediates for bioactive molecules, implying that the target compound’s ester-like dimethoxybenzoyl group could be tailored for agrochemical applications .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
